molecular formula C8H7BrF2O B1349797 4-(Difluoromethoxy)benzyl bromide CAS No. 3447-53-8

4-(Difluoromethoxy)benzyl bromide

Cat. No.: B1349797
CAS No.: 3447-53-8
M. Wt: 237.04 g/mol
InChI Key: IFNMJBFIRKAQBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Difluoromethoxy)benzyl bromide can be synthesized from 4-(Difluoromethoxy)toluene. The synthesis involves the bromination of 4-(Difluoromethoxy)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) . The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)benzyl bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromide to a corresponding benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are common reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include benzaldehyde and benzoic acid.

    Reduction: The major product is 4-(Difluoromethoxy)benzyl alcohol.

Scientific Research Applications

4-(Difluoromethoxy)benzyl bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)benzyl bromide primarily involves its reactivity as an electrophile. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an intermediate. The difluoromethoxy group can also influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethoxy)toluene
  • 4-(Difluoromethoxy)phenylmethanol
  • 4-(Difluoromethoxy)benzaldehyde

Uniqueness

4-(Difluoromethoxy)benzyl bromide is unique due to the presence of both a bromine atom and a difluoromethoxy group. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The difluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, which can be advantageous in pharmaceutical applications .

Properties

IUPAC Name

1-(bromomethyl)-4-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNMJBFIRKAQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371759
Record name 4-(Difluoromethoxy)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3447-53-8
Record name 4-(Difluoromethoxy)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethoxy)benzyl Bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

270 g of 4-difluoromethoxytoluene in 800 ml of CCl4 were initially introduced and 300 g of N-bromo-succinimide were added. After adding a pinch of azobisisobutyronitrile, the mixture was heated to the reflux temperature. After 8hours, it was cooled, the insoluble succinimide was filtered off and the residue on the filter was washed with CCl4. The carbon tetrachloride was distilled off from the reaction solution and the crude product was purified by fractional distillation. 250 g of 4-difluoromethoxy-benzyl bromide were obtained. Boiling point=82°-5° C./0.4 mm Hg; nD20 =1.5200.
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